molecular formula C8H8ClF3O B13699010 2-Chloro-5-(trifluoromethyl)-1-cyclohexenecarbaldehyde

2-Chloro-5-(trifluoromethyl)-1-cyclohexenecarbaldehyde

Cat. No.: B13699010
M. Wt: 212.59 g/mol
InChI Key: UTFLKWZJCKNPKB-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)-1-cyclohexenecarbaldehyde is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a cyclohexene ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(trifluoromethyl)-1-cyclohexenecarbaldehyde typically involves the introduction of the chloro and trifluoromethyl groups onto a cyclohexene ring. One common method involves the reaction of 2-chlorocyclohexanone with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as distillation and crystallization, to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(trifluoromethyl)-1-cyclohexenecarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Ammonia (NH₃) in ethanol.

Major Products:

Scientific Research Applications

2-Chloro-5-(trifluoromethyl)-1-cyclohexenecarbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with therapeutic properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)-1-cyclohexenecarbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with key metabolic processes .

Comparison with Similar Compounds

2-Chloro-5-(trifluoromethyl)-1-cyclohexenecarbaldehyde can be compared with other similar compounds, such as:

Uniqueness: The uniqueness of this compound lies in its combination of functional groups and ring structure, which imparts distinct chemical properties and reactivity. The presence of both a chloro and trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H8ClF3O

Molecular Weight

212.59 g/mol

IUPAC Name

2-chloro-5-(trifluoromethyl)cyclohexene-1-carbaldehyde

InChI

InChI=1S/C8H8ClF3O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h4,6H,1-3H2

InChI Key

UTFLKWZJCKNPKB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(CC1C(F)(F)F)C=O)Cl

Origin of Product

United States

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